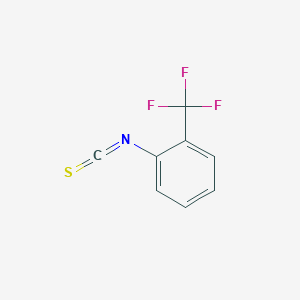
2-(Trifluoromethyl)phenyl isothiocyanate
Vue d'ensemble
Description
2-(Trifluoromethyl)phenyl isothiocyanate is a chemical compound that is part of the isothiocyanate family, characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This functional group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Synthesis Analysis
The synthesis of compounds related to 2-(trifluoromethyl)phenyl isothiocyanate often involves the use of boronic acids or isothiocyanates as starting materials. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that similar ortho-substituted boronic acids could be involved in the synthesis of related isothiocyanates . Additionally, 2-cyanophenyl isothiocyanate has been shown to undergo Mn(III)-mediated cascade reactions to form polycondensed heterocycles, indicating that isothiocyanates can participate in complex reactions to form a variety of structures .
Molecular Structure Analysis
The molecular structure of compounds containing the 2-(trifluoromethyl)phenyl group can be quite complex. For example, a derivative of dithiophosphonates featuring this group has been characterized by spectroscopic methods and X-ray crystallography, revealing an orthorhombic crystal system and specific hydrogen bonding interactions . Similarly, 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas have been synthesized and their structural properties determined by X-ray diffraction, highlighting the impact of different hydrogen bonds on the molecular structure .
Chemical Reactions Analysis
The reactivity of the trifluoromethylphenyl group in chemical reactions is highlighted by the preparation of various heterocyclic compounds. For instance, 2,2-bis(trifluoromethyl)-1,3-heterocycles have been prepared from reactions with bifunctional compounds, demonstrating the versatility of the trifluoromethylphenyl moiety in forming diverse structures . The aforementioned synthesis of polycondensed heterocycles from 2-cyanophenyl isothiocyanate also exemplifies the potential for complex chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(trifluoromethyl)phenyl isothiocyanate derivatives are influenced by the presence of the trifluoromethyl group. This group imparts unique characteristics such as increased electronegativity and lipophilicity, which can affect the compound's boiling point, solubility, and overall reactivity. The synthesis of 1,1,1-trifluoro-2,3-epoxypropane from a related trifluoromethyl compound showcases the potential for creating substances with specific physical properties, such as high enantiomeric purity .
Applications De Recherche Scientifique
It’s worth noting that “2-(Trifluoromethyl)phenyl isothiocyanate” is a chemical compound with a molecular weight of 203.19 g/mol . It has a boiling point of 216°C and a flash point of 105°C (221°F) . It’s sensitive to moisture and should be stored at ambient temperatures .
-
Pharmaceutical Synthesis
-
Material Science
-
Organic Chemistry Reactions
-
PEGylation of Proteins
-
Chemical Derivatization
-
Anti-Inflammatory Activity
Safety And Hazards
Propriétés
IUPAC Name |
1-isothiocyanato-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)6-3-1-2-4-7(6)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEKLQPJGXIQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353179 | |
| Record name | 2-(Trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)phenyl isothiocyanate | |
CAS RN |
1743-86-8 | |
| Record name | 2-(Trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

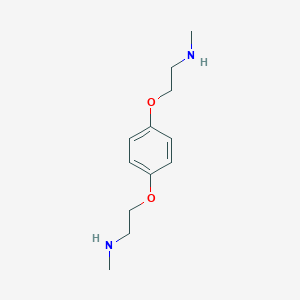
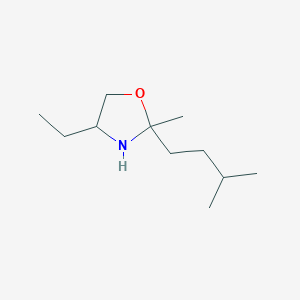
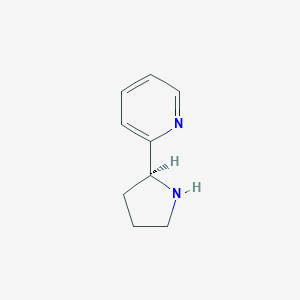
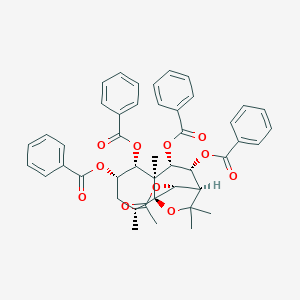
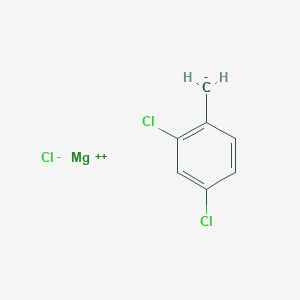
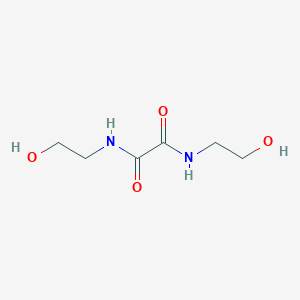
![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)
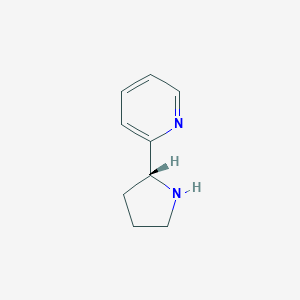
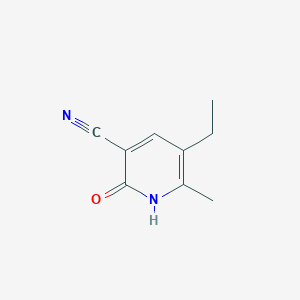
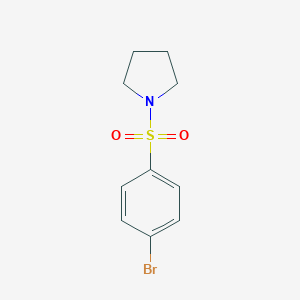
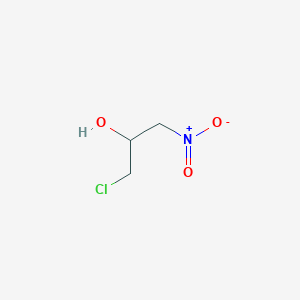
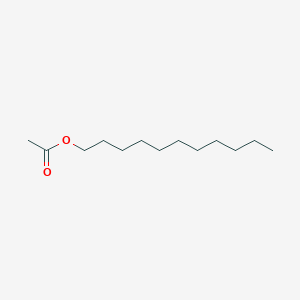
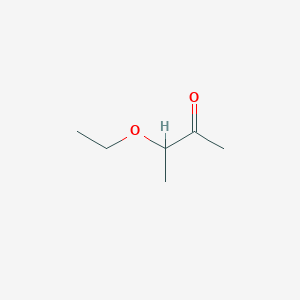
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)